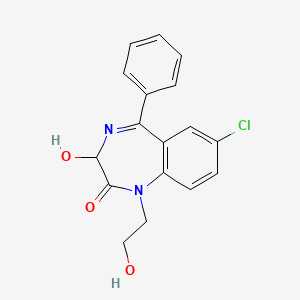![molecular formula C16H13ClN2OS B1206875 4-[(4-chlorophenyl)thio]-5-methyl-2-phenyl-1H-pyrazol-3-one CAS No. 301675-30-9](/img/structure/B1206875.png)
4-[(4-chlorophenyl)thio]-5-methyl-2-phenyl-1H-pyrazol-3-one
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimicrobial Activity
4-[(4-chlorophenyl)thio]-5-methyl-2-phenyl-1H-pyrazol-3-one and its derivatives have demonstrated significant antimicrobial activities. For instance, Bhatt and Sharma (2017) synthesized novel compounds that showed potent antibacterial activity against various bacterial strains like E. coli and S. aureus, as well as antifungal activity against strains such as C. albicans (Bhatt & Sharma, 2017). Additionally, Viji et al. (2020) reported the antimicrobial effectiveness of similar compounds, highlighting their potential as bioactive molecules against bacterial and fungal infections (Viji et al., 2020).
Anticancer Properties
Compounds related to 4-[(4-chlorophenyl)thio]-5-methyl-2-phenyl-1H-pyrazol-3-one have been evaluated for their potential anticancer properties. Gomha, Salah, and Abdelhamid (2014) synthesized derivatives that exhibited a concentration-dependent inhibitory effect on breast carcinoma cell line MCF-7, indicating promising anticancer activity (Gomha, Salah, & Abdelhamid, 2014).
Spectroscopic and Quantum Chemical Analysis
These compounds have been subjected to in-depth spectroscopic and quantum chemical analysis to understand their molecular structure and properties. Viji et al. (2020) carried out an extensive study, including molecular docking, to elucidate the biological activity and stability of these compounds (Viji et al., 2020).
Synthesis and Structural Characterization
Research has been conducted on the synthesis and structural characterization of these compounds. For example, Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized and crystallographically characterized similar compounds, contributing to the understanding of their molecular structure (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Propriétés
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-5-methyl-2-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-11-15(21-14-9-7-12(17)8-10-14)16(20)19(18-11)13-5-3-2-4-6-13/h2-10,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJDNSGRBFIOLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)SC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-chlorophenyl)thio]-5-methyl-2-phenyl-1H-pyrazol-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



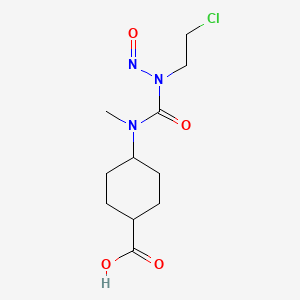
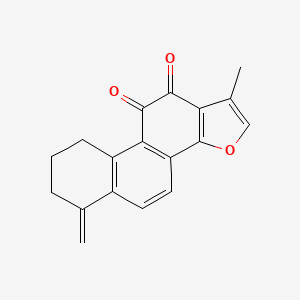

![1-O-(4-Chloro-2-{[(furan-2-yl)methyl]amino}-5-sulfamoylbenzoyl)hexopyranuronic acid](/img/structure/B1206798.png)
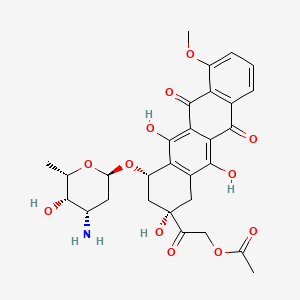
![2-[(2-Methylimidazol-1-yl)methyl]benzo[f]thiochromen-1-one;hydrochloride](/img/structure/B1206802.png)

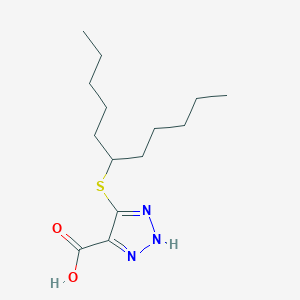



![4-[Bis(2-chloroethyl)amino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B1206811.png)

